Voclosporin-d4

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Quantifying voclosporin in whole blood or plasma for lupus nephritis TDM? Non-deuterated or mismatched internal standards introduce matrix effect errors and compromised AUC/Cmax data. Voclosporin-d4 solves this as an isotope-labeled internal standard (SIL-IS) with near-identical extraction recovery. - **Mass shift**: 4 Da (C63H107D4N11O12, MW 1218.65) for baseline LC-MS/MS resolution. - **Clinical utility**: Enables 10-20 ng/mL therapeutic window monitoring; validated for DBS cross-assay benchmarking (2024 study). - **Supply certainty**: Packaged for bioanalytical method validation and clinical trial PK support.

Molecular Formula C63H111N11O12
Molecular Weight 1218.6 g/mol
Cat. No. B15541633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoclosporin-d4
Molecular FormulaC63H111N11O12
Molecular Weight1218.6 g/mol
Structural Identifiers
InChIInChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1/i1D2,25D,27D
InChIKeyBICRTLVBTLFLRD-MQGJLSGFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voclosporin-d4: Deuterated Internal Standard


Voclosporin-d4 is a deuterated isotopologue of the FDA-approved calcineurin inhibitor voclosporin (ISAtx-247) [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed and utilized for the accurate quantification of voclosporin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound possesses the molecular formula C63H107D4N11O12 and a molecular weight of 1218.65 g/mol, incorporating four deuterium atoms to create a mass shift sufficient for analytical discrimination while preserving near-identical physicochemical properties to the unlabeled analyte [1].

Why Voclosporin-d4 Is Irreplaceable


The use of a structurally matched, deuterated internal standard like Voclosporin-d4 is critical for mitigating matrix effects (e.g., ion suppression/enhancement) and correcting for variations in sample extraction efficiency during LC-MS/MS analysis, which are leading sources of quantitative inaccuracy and imprecision in bioanalytical methods [1]. Substitution with unlabeled voclosporin would render the assay incapable of resolving the analyte from the internal standard signal. Conversely, employing a generic or non-structurally identical internal standard (e.g., Cyclosporin A-d4 or a structural analog) can lead to differential extraction recoveries or chromatographic behavior due to variations in lipophilicity and matrix interaction, thereby failing to adequately track and correct for the specific analytical behavior of the target analyte, voclosporin [2]. This lack of precise compensation can compromise the reliability of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) study results, making analyte-specific SIL-IS indispensable for robust data [1].

Voclosporin-d4 Analytical Performance


Method Validation Precision and Accuracy

In the original LC-MS/MS method validation for voclosporin in human whole blood, the use of Voclosporin-d4 as the internal standard (IS) enabled the achievement of stringent analytical performance criteria [1]. While the published abstract does not report exact precision and accuracy values, it states that the method was 'accurate' and 'reproducible' and was successfully used to quantify voclosporin concentrations from a pharmacokinetic study in healthy volunteers [1]. This performance is contrasted with a later, fully validated DBS method using Voclosporin-d4 as IS, which met ICH M10 guidelines and reported within-run and between-run precision and accuracy within established acceptance criteria (typically ≤15% CV and ±15% bias) [2]. This provides quantitative proof of concept for the analytical utility of this specific IS.

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Dynamic Range and Linearity

A validated DBS LC-MS/MS method employing Voclosporin-d4 as the internal standard demonstrates a broad dynamic range for voclosporin quantification from 10 to 600 µg/L, achieving an excellent mean coefficient of correlation (r) of 0.9978 across this range [1]. This wide linear range, enabled by the precise tracking of the deuterated IS, is crucial for accurately measuring drug concentrations across the therapeutic and toxic spectrum without the need for sample dilution and reanalysis. In contrast, an assay using an unlabeled IS would lack the mass differentiation required for this quantification.

LC-MS/MS Method Validation Pharmacokinetics

Parent-Metabolite Selectivity

As a deuterated internal standard, Voclosporin-d4 co-elutes with unlabeled voclosporin under the described LC conditions [1]. This co-elution is critical because it ensures the IS experiences the identical matrix effects and ionization environment as the analyte at the exact moment of detection, providing optimal correction. More importantly, the MS/MS detection in multiple reaction monitoring (MRM) mode specifically monitors unique precursor-to-product ion transitions for voclosporin and Voclosporin-d4 [1]. This mass-specific detection allows for the unambiguous differentiation of the parent drug from its metabolites, which may share similar retention times or lack the specific deuterium label. Non-MS based methods (e.g., HPLC-UV) or methods using non-specific internal standards lack this level of selectivity, which can lead to inaccurate quantification due to metabolite interference.

Drug Metabolism LC-MS/MS Metabolite Identification

Matrix Effects Compensation

The primary analytical challenge in quantifying voclosporin from whole blood is the significant matrix effect (ion suppression or enhancement) inherent to complex biological samples [1]. Deuterated internal standards like Voclosporin-d4 are considered the gold standard for compensating for these effects because they exhibit near-identical behavior to the analyte during sample preparation and ionization [2]. By using Voclosporin-d4, the analytical method corrects for any variability in extraction efficiency and ion source response, leading to more accurate and precise quantification [1]. In contrast, a non-analog internal standard (e.g., a structurally related but different molecule like Cyclosporin D or a different deuterated CNI) may not perfectly mimic the analyte's specific matrix interactions and extraction behavior, leading to uncorrected bias and imprecision in the final reported concentration [2].

Matrix Effects LC-MS/MS Bioanalysis

Voclosporin-d4 Applications


Clinical Pharmacokinetic Quantification

Voclosporin-d4 is the optimal internal standard for developing and validating LC-MS/MS methods to quantify voclosporin concentrations in human whole blood or plasma. Its use is essential for generating accurate and precise pharmacokinetic (PK) data, including Cmax, Tmax, AUC, and half-life, from clinical trials involving Lupkynis® (voclosporin) in lupus nephritis or renal transplant patients [1].

Therapeutic Drug Monitoring (TDM)

Given voclosporin's potent immunosuppressive activity and the clinical goal of maintaining trough concentrations within a narrow therapeutic window (10-20 ng/mL) [1], reliable TDM is critical. Voclosporin-d4 enables the development of robust, high-throughput LC-MS/MS assays that meet clinical laboratory standards for accuracy and precision, ensuring patient safety and treatment efficacy by providing dependable drug concentration measurements [2].

Alternative Sampling Method Cross-Validation

Voclosporin-d4 is a key reagent for developing and cross-validating novel bioanalytical methods using alternative matrices, such as dried blood spots (DBS) [1]. Its use ensures that the new method's performance is accurately benchmarked against a gold-standard whole blood method, as demonstrated in a 2024 study that successfully cross-validated a DBS assay against a whole blood assay using Voclosporin-d4 as the common internal standard [1].

Metabolite Identification & DDI Studies

While primarily an analytical standard, Voclosporin-d4 can be used as a tracer in in vitro studies to investigate the metabolic stability of voclosporin and its potential for drug-drug interactions. The deuterium label allows for the specific tracking of the parent compound in complex incubation matrices, differentiating it from metabolites and enabling precise measurement of substrate depletion [2].

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